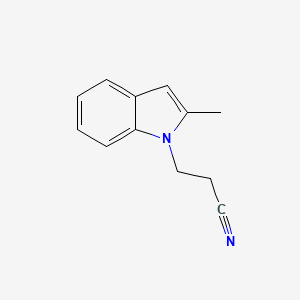

1H-Indole-1-propanenitrile, 2-methyl-

Description

Contextual Significance of Indole (B1671886) Derivatives in Contemporary Chemical Synthesis

Indole and its derivatives represent a critically important class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals. Their widespread presence in biologically active molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores their profound significance. In contemporary chemical synthesis, the indole scaffold serves as a versatile building block for the construction of complex molecular architectures with diverse therapeutic properties. The development of novel methods for the synthesis and functionalization of indoles remains an active area of research, driven by the continuous demand for new and improved therapeutic agents.

Rationale for Focused Investigation of 1H-Indole-1-propanenitrile, 2-methyl- within Heterocyclic Chemistry

The focused investigation of 1H-Indole-1-propanenitrile, 2-methyl- is predicated on the unique structural features it possesses. The presence of a methyl group at the 2-position of the indole ring and a propanenitrile substituent at the N1-position introduces specific electronic and steric properties that can influence its reactivity and biological activity. The nitrile functionality, in particular, is a valuable synthetic handle, capable of undergoing a variety of chemical transformations to afford a range of other functional groups. This makes 1H-Indole-1-propanenitrile, 2-methyl- an attractive intermediate for the synthesis of novel and potentially bioactive indole derivatives.

Scope and Research Objectives for Comprehensive Chemical Characterization

The primary objective of this article is to provide a thorough chemical characterization of 1H-Indole-1-propanenitrile, 2-methyl-. This encompasses a detailed examination of its physical and chemical properties, a plausible synthetic route for its preparation, and an analysis of its key spectroscopic features. The scope is strictly limited to the chemical nature of the compound, without venturing into pharmacological or toxicological aspects. The research aims to consolidate available information and provide a foundational understanding of this specific heterocyclic compound for the scientific community.

Detailed Research Findings

Chemical Properties

1H-Indole-1-propanenitrile, 2-methyl- is an organic compound with the molecular formula C12H12N2. aobchem.com Its structure consists of a 2-methylindole (B41428) core N-alkylated with a propanenitrile chain. The key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C12H12N2 | aobchem.com |

| Molecular Weight | 184.24 g/mol | smolecule.com |

| CAS Number | 4414-80-6 | aobchem.com |

| Appearance | Not available | |

| Purity | 95% | aobchem.com |

Synthesis

A plausible and commonly employed method for the synthesis of N-alkylated indoles such as 1H-Indole-1-propanenitrile, 2-methyl- involves the reaction of the corresponding indole with an appropriate alkylating agent. Specifically, the synthesis of this compound can be achieved through the cyanoethylation of 2-methylindole. This reaction typically involves the treatment of 2-methylindole with acrylonitrile (B1666552) in the presence of a base. The base deprotonates the indole nitrogen, forming an indolide anion which then acts as a nucleophile, attacking the acrylonitrile molecule to form the desired product.

A general representation of this synthetic approach is as follows:

2-Methylindole + Acrylonitrile → 1H-Indole-1-propanenitrile, 2-methyl-

This method is a variation of the well-established Michael addition reaction.

Spectroscopic Data

Due to the limited availability of experimentally determined spectra for 1H-Indole-1-propanenitrile, 2-methyl- in the public domain, the following data is predicted based on the analysis of its structural features and comparison with closely related compounds.

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the indole ring, the propanenitrile side chain, and the methyl group.

Aromatic Protons (δ 7.0-7.6 ppm): A series of multiplets corresponding to the four protons on the benzene (B151609) ring of the indole nucleus.

Methylene (B1212753) Protons (δ 4.3-4.5 ppm and δ 2.8-3.0 ppm): Two triplets corresponding to the two CH2 groups of the propanenitrile side chain.

Methyl Protons (δ 2.4-2.5 ppm): A singlet corresponding to the three protons of the methyl group at the 2-position.

Indole C3-H (δ 6.2-6.4 ppm): A singlet for the proton at the 3-position of the indole ring.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum would reveal the presence of twelve distinct carbon signals.

Nitrile Carbon (δ ~117 ppm): A signal for the carbon of the -C≡N group.

Aromatic and Indole Carbons (δ 100-140 ppm): A set of signals for the eight carbons of the indole ring system.

Methylene Carbons (δ ~40 ppm and ~20 ppm): Signals for the two carbons of the propanenitrile side chain.

Methyl Carbon (δ ~12 ppm): A signal for the carbon of the methyl group.

Mass Spectrometry (Predicted): The mass spectrum would show a molecular ion peak (M+) at m/z 184, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyanoethyl group or parts thereof.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands.

Nitrile (C≡N) stretch: A sharp absorption band around 2240-2260 cm⁻¹.

C-H aromatic stretch: Bands above 3000 cm⁻¹.

C-H aliphatic stretch: Bands below 3000 cm⁻¹.

C=C aromatic stretch: Absorptions in the 1450-1600 cm⁻¹ region.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methylindol-1-yl)propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-10-9-11-5-2-3-6-12(11)14(10)8-4-7-13/h2-3,5-6,9H,4,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRXJHFTIOBRGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294758 | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4414-80-6 | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4414-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1H-indole-1-propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Pathways of 1h Indole 1 Propanenitrile, 2 Methyl

Transformations Involving the Nitrile Functional Group

The propanenitrile side chain offers a versatile handle for further chemical modification, independent of the indole (B1671886) ring's reactivity. The nitrile group can be transformed into several other important functional groups, most notably amides and carboxylic acids through hydrolysis. researchgate.net

The hydrolysis of the nitrile group in 1H-Indole-1-propanenitrile, 2-methyl- can be catalyzed by either acid or base, proceeding through a two-step pathway. numberanalytics.comlibretexts.org The initial step involves the hydration of the carbon-nitrogen triple bond to form the corresponding primary amide, 3-(2-methyl-1H-indol-1-yl)propanamide. Under more forceful conditions, this amide can undergo a second hydrolysis step to yield the carboxylic acid, 3-(2-methyl-1H-indol-1-yl)propanoic acid, and ammonia (B1221849) (or its corresponding salt). libretexts.orgorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the nitrile carbon. organicchemistrytutor.comyoutube.com A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers follows, leading to the formation of the intermediate amide. Under typical acidic hydrolysis conditions, the reaction does not stop at the amide stage. The amide is further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgorganicchemistrytutor.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the more stable amide. By carefully controlling the reaction conditions (e.g., lower temperature, shorter reaction time), it is often possible to isolate the amide as the major product. organicchemistrytutor.com However, using more vigorous conditions, such as prolonged heating, will drive the hydrolysis of the amide to completion, yielding a carboxylate salt. organicchemistrytutor.com Subsequent acidification of the reaction mixture is then required to obtain the free carboxylic acid. libretexts.org

| Condition | Intermediate Product | Final Product | Reference |

|---|---|---|---|

| Acidic (e.g., H₂SO₄, H₂O, heat) | 3-(2-Methyl-1H-indol-1-yl)propanamide | 3-(2-Methyl-1H-indol-1-yl)propanoic acid | libretexts.orgorganicchemistrytutor.com |

| Basic (e.g., NaOH, H₂O, mild heat) | 3-(2-Methyl-1H-indol-1-yl)propanamide | (Major product under controlled conditions) | organicchemistrytutor.com |

| Basic (e.g., NaOH, H₂O, vigorous heat) | 3-(2-Methyl-1H-indol-1-yl)propanamide | 3-(2-Methyl-1H-indol-1-yl)propanoic acid (after acidification) | libretexts.orgorganicchemistrytutor.com |

Reduction to Amine Derivatives

The nitrile group of 1H-Indole-1-propanenitrile, 2-methyl- can be readily reduced to its corresponding primary amine, 3-(2-methyl-1H-indol-1-yl)propan-1-amine. This transformation is a fundamental process in organic synthesis, providing access to amine derivatives that are valuable precursors for more complex molecules. The reduction can be accomplished using a variety of reagents and methods, each with its own advantages regarding yield, selectivity, and reaction conditions. libretexts.orglibretexts.org

Common methods for nitrile reduction include catalytic hydrogenation and chemical reduction with metal hydrides. wikipedia.orglibretexts.org Catalytic hydrogenation is often an economical route for producing primary amines and typically employs group 10 metals like Raney nickel, palladium, or platinum as catalysts. libretexts.orgwikipedia.org The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. libretexts.org However, under certain conditions, the intermediate imine can react with the amine product, leading to the formation of secondary and tertiary amines as byproducts. wikipedia.orgcommonorganicchemistry.com The choice of catalyst, solvent, and pH are critical factors in maximizing the yield of the primary amine. wikipedia.org

Alternatively, stoichiometric reducing agents such as lithium aluminum hydride (LiAlH₄), lithium borohydride, and diborane (B8814927) are highly effective for the non-catalytic conversion of nitriles to amines. wikipedia.orgorganic-chemistry.org LiAlH₄ is a powerful and common reagent for this purpose, typically used in an ethereal solvent like diethyl ether or tetrahydrofuran, followed by an aqueous workup to yield the primary amine. libretexts.orgchemistrysteps.compressbooks.pub

Table 1: Common Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Typical Conditions | Notes | Reference(s) |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF, followed by H₂O workup | Powerful, non-catalytic reducing agent. | libretexts.orglibretexts.orgchemistrysteps.com |

| Catalytic Hydrogenation (H₂) | Raney Nickel, Pd/C, or PtO₂ catalyst; elevated T/P | Economical method. Can produce secondary/tertiary amine byproducts. Ammonia is sometimes added to suppress byproduct formation. | libretexts.orgwikipedia.orgcommonorganicchemistry.com |

| Borane Complexes (e.g., BH₃-THF) | THF, often with heating | A more stable alternative to LiAlH₄ for some applications. | commonorganicchemistry.com |

| Samarium(II) Iodide (SmI₂) | Activated with Lewis bases | A mild method using single electron transfer, notable for its excellent functional group tolerance. | acs.org |

Nucleophilic Addition Reactions at the Nitrile Carbon

The carbon atom of the nitrile group in 1H-Indole-1-propanenitrile, 2-methyl- is electrophilic due to the polarization of the carbon-nitrogen triple bond. libretexts.org This property allows it to undergo nucleophilic addition reactions with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi). pressbooks.pub These reactions are a valuable method for forming new carbon-carbon bonds and converting nitriles into ketones. chemistrysteps.com

The reaction proceeds via the addition of the organometallic nucleophile to the nitrile carbon, which breaks one of the π-bonds and forms an intermediate imine anion (as a metal salt). chemistrysteps.comlibretexts.org This intermediate is stable under the anhydrous reaction conditions. Subsequent hydrolysis of the imine salt during aqueous workup yields the final ketone product. libretexts.orgmdpi.com It is crucial that only one equivalent of the organometallic reagent adds to the nitrile; the formation of the stable imine salt prevents further addition. chemistrysteps.com

For example, the reaction of an indole nitrile derivative with n-butyllithium (n-BuLi) has been shown to provide the corresponding ketone with full conversion. mdpi.com

Metal-Mediated C-CN Bond Activation and Subsequent Transformations

The activation of the relatively inert C–CN bond by transition metals represents a significant area of modern organic synthesis, enabling novel transformations. researchgate.net For indole nitrile derivatives, metal-catalyzed reactions can lead to either the replacement of the nitrile group (cross-coupling) or its complete removal (reductive decyanation). mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions are particularly powerful tools for constructing C-C and C-heteroatom bonds. mdpi.comresearchgate.net Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings have been applied to indole derivatives, allowing for the introduction of various substituents onto the indole core. mdpi.com While these reactions often target C-halide bonds, the activation of C-CN bonds provides an alternative pathway for molecular functionalization. researchgate.netrsc.org These transformations typically involve a catalytic cycle of oxidative addition of the metal to the C-CN bond, followed by subsequent reaction steps to form the new bond. researchgate.net

Reductive decyanation, the removal of the nitrile group and its replacement with a hydrogen atom, can be achieved under various conditions. nih.gov Methods include using dissolving metals or transition metal catalysts. For instance, α-aminonitriles can undergo reductive decyanation via hydrogenation with Raney nickel, which is proposed to proceed through the reduction of an iminium ion intermediate. nih.gov The development of new protocols for C–CN bond activation continues to expand the synthetic utility of nitrile compounds in building complex molecular architectures. researchgate.net

Reactivity of the Alkyl Chain and Methyl Substituent

Functionalization of the Propanenitrile Linker

The propanenitrile linker connecting the indole nitrogen to the nitrile group offers sites for chemical modification. The α-carbon to the nitrile group is acidic and can be deprotonated by a strong base to form a carbanion. This nucleophilic center can then react with various electrophiles, allowing for the introduction of new functional groups at this position. This strategy is a common approach for the α-functionalization of nitriles.

Chemical Modifications of the 2-Methyl Group on the Indole Ring

The 2-methyl group on the indole ring of 1H-Indole-1-propanenitrile, 2-methyl- is not merely an inert substituent. The protons of this methyl group are weakly acidic and can be removed by strong bases. The resulting anion can then participate in various C-C bond-forming reactions. Furthermore, the 2-methylindole (B41428) moiety can undergo electrophilic substitution reactions. For example, the nitration of 2-methylindole with non-acidic reagents like benzoyl nitrate (B79036) results in substitution at the C-3 position of the indole ring. bhu.ac.in The 2-methyl group itself can also be a reactive handle in condensation reactions. For instance, 2-methylindole derivatives have been used in the synthesis of complex heterocyclic structures like 2-(1H-indol-3-yl)thiazoles. nih.gov

Mechanistic Investigations of Key Chemical Reactions

Understanding the mechanisms of the reactions involving 1H-Indole-1-propanenitrile, 2-methyl- is crucial for controlling reaction outcomes and designing new synthetic routes.

The reduction of the nitrile group by LiAlH₄ proceeds through a well-established pathway. The reaction begins with the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile. libretexts.org This addition forms an imine anion, which is stabilized by coordination to the aluminum species. libretexts.org A second hydride transfer then occurs to the imine carbon, resulting in a dianion intermediate. libretexts.orgpressbooks.pub Finally, quenching the reaction with water protonates the dianion to yield the primary amine. pressbooks.pub

In nucleophilic addition reactions with Grignard reagents , the mechanism starts with the addition of the carbanionic portion of the Grignard reagent to the nitrile carbon. libretexts.org This step forms a magnesium salt of the imine anion. This intermediate is stable and does not react further with the Grignard reagent. During the subsequent acidic workup, the imine salt is hydrolyzed. This involves protonation of the imine nitrogen, followed by the attack of water on the carbon, and eventual elimination of ammonia to give the final ketone product. libretexts.org

Metal-mediated C-CN bond activation mechanisms are more complex and depend on the specific metal and reaction type. researchgate.net In palladium-catalyzed cross-coupling reactions, a common mechanistic cycle involves the oxidative addition of the Pd(0) catalyst into the C-CN bond to form a Pd(II) intermediate. This is often the rate-limiting and most challenging step. This is followed by transmetalation (in the case of Suzuki or Stille reactions) or other steps, and concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. mdpi.com The study of these intricate mechanistic pathways, often aided by kinetic and computational studies, is essential for the development of more efficient and selective catalytic systems. nih.govnih.gov

Detailed Reaction Pathway Elucidation and Intermediates Characterization

The elucidation of the reaction pathway for the formation of 1H-Indole-1-propanenitrile, 2-methyl-, centers on the generation and subsequent reaction of the 2-methylindolide anion.

Pathway A: SN2 Reaction with 3-Halopropanenitrile

One of the most direct methods for the synthesis of 1H-Indole-1-propanenitrile, 2-methyl- is the reaction of 2-methylindole with a 3-halopropanenitrile, such as 3-chloropropanenitrile or 3-bromopropanenitrile, in the presence of a base.

The reaction proceeds through the following steps:

Deprotonation: The reaction is initiated by the deprotonation of the N-H group of 2-methylindole by a strong base, such as sodium hydride (NaH). youtube.com This step is crucial as the indole N-H has a pKa of approximately 16-17, making it acidic enough to be deprotonated by a suitable base. youtube.com The deprotonation results in the formation of the 2-methylindolide anion, a potent nucleophile. The negative charge is localized on the nitrogen atom, which also possesses a lone pair of electrons.

Nucleophilic Attack: The generated 2-methylindolide anion then acts as a nucleophile and attacks the electrophilic carbon atom of the 3-halopropanenitrile, which bears a partial positive charge due to the electron-withdrawing nature of the halogen atom. This attack proceeds via an SN2 mechanism, where the nucleophilic nitrogen atom displaces the halide ion (e.g., Cl⁻ or Br⁻) in a single concerted step.

Formation of the Final Product: The displacement of the halide ion results in the formation of the C-N bond and yields the final product, 1H-Indole-1-propanenitrile, 2-methyl-.

Intermediate Characterization:

The key intermediate in this pathway is the 2-methylindolide anion . Its formation can be inferred by the consumption of the starting 2-methylindole and the evolution of hydrogen gas when a metal hydride base is used. Spectroscopic characterization of this intermediate in situ can be challenging due to its high reactivity. However, its existence is well-established in the context of indole chemistry.

Pathway B: Michael Addition with Acrylonitrile (B1666552)

An alternative and common pathway for the synthesis of 1H-Indole-1-propanenitrile, 2-methyl- is the base-catalyzed conjugate addition of 2-methylindole to acrylonitrile. This is a type of Michael reaction.

The reaction mechanism involves these steps:

Formation of the Nucleophile: Similar to the SN2 pathway, the reaction begins with the deprotonation of 2-methylindole by a base to form the 2-methylindolide anion.

Conjugate Addition: The 2-methylindolide anion then attacks the β-carbon of the α,β-unsaturated nitrile, acrylonitrile. This carbon is electrophilic due to the electron-withdrawing effect of the nitrile group, which is in conjugation with the carbon-carbon double bond. This nucleophilic attack results in the formation of a new C-N bond and generates a resonance-stabilized carbanion intermediate.

Protonation: The carbanion intermediate is then protonated by a proton source in the reaction mixture, which is typically the solvent (if protic) or added acid during workup, to yield the final product, 1H-Indole-1-propanenitrile, 2-methyl-.

Intermediate Characterization:

The primary intermediate in this pathway is the resonance-stabilized carbanion formed after the conjugate addition. This intermediate is also highly reactive and is typically not isolated. Its formation is inferred from the reaction products. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the disappearance of the starting materials and the appearance of the product.

| Reaction Pathway | Key Intermediates | Characterization Notes |

| SN2 Reaction | 2-methylindolide anion | Highly reactive; formation inferred from reaction conditions and product formation. |

| Michael Addition | Resonance-stabilized carbanion | Highly reactive; not isolated; its formation is a key step in the conjugate addition mechanism. |

Role of Catalysts and Reagents in Reaction Mechanism and Selectivity

The choice of catalysts and reagents is critical in directing the reaction towards the desired 1H-Indole-1-propanenitrile, 2-methyl- product and in controlling the reaction's efficiency and selectivity.

Bases:

The base is arguably one of the most important reagents in the synthesis. Its primary role is to deprotonate the 2-methylindole to generate the nucleophilic indolide anion. youtube.com

Strong Bases: Strong bases like sodium hydride (NaH) and potassium hydroxide (KOH) are commonly used. youtube.commdpi.com These bases are effective in ensuring complete or significant deprotonation of the indole nitrogen, thereby increasing the concentration of the active nucleophile.

Base and Selectivity: The use of a strong base generally favors N-alkylation over C-alkylation. The C3 position of the indole ring is also nucleophilic and can compete with the nitrogen for the alkylating agent. However, the indolide anion, with the negative charge concentrated on the nitrogen, is a "harder" nucleophile and tends to react at the nitrogen position, especially with "hard" electrophiles.

Phase-Transfer Catalysts (PTC):

In reactions involving a two-phase system (e.g., an aqueous solution of a base and an organic solvent containing the indole), a phase-transfer catalyst is often employed. mdpi.com

Mechanism of Action: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the hydroxide ion (from the aqueous phase) to the organic phase to deprotonate the indole. Subsequently, it transports the resulting indolide anion from the organic phase to the interface or into the bulk organic phase to react with the alkylating agent. This overcomes the immiscibility of the reactants. mdpi.com

Enhancing Reactivity: By bringing the reactants together in the same phase, the PTC significantly increases the reaction rate and allows the reaction to proceed under milder conditions.

Solvents:

The solvent plays a crucial role in solvating the intermediates and influencing the reaction rate and selectivity.

Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often used for N-alkylation reactions. nih.gov These solvents are effective at solvating the cations of the base (e.g., Na⁺) and the phase-transfer catalyst, leaving the anion (indolide) more "naked" and therefore more nucleophilic. This enhances the rate of the SN2 or Michael addition reaction.

Selectivity: The choice of solvent can also influence the N- versus C-alkylation ratio. In some cases, polar aprotic solvents can favor N-alkylation.

Alkylating Agent:

The nature of the alkylating agent determines the reaction pathway.

3-Halopropanenitrile: This reagent leads to an SN2 reaction. The reactivity of the halide follows the order I > Br > Cl.

Acrylonitrile: This reagent participates in a Michael addition reaction. It is a highly reactive Michael acceptor due to the strong electron-withdrawing nature of the nitrile group.

The table below summarizes the roles of various catalysts and reagents:

| Catalyst/Reagent | Role in Reaction Mechanism | Impact on Selectivity |

| Strong Base (e.g., NaH, KOH) | Deprotonates the indole N-H to form the nucleophilic indolide anion. youtube.com | Favors N-alkylation by increasing the nucleophilicity of the nitrogen atom. |

| Phase-Transfer Catalyst (e.g., TBAB) | Facilitates the transfer of reactants between immiscible phases, increasing reaction rates. mdpi.com | Can improve the efficiency of N-alkylation in two-phase systems. |

| Polar Aprotic Solvent (e.g., DMF) | Solvates cations, enhancing the nucleophilicity of the indolide anion. nih.gov | Generally favors N-alkylation. |

| Alkylating Agent (e.g., 3-chloropropanenitrile, acrylonitrile) | Provides the propanenitrile side chain and determines the reaction pathway (SN2 or Michael addition). | The structure of the electrophile is a key determinant of the reaction type. |

Advanced Spectroscopic Elucidation and Structural Analysis of 1h Indole 1 Propanenitrile, 2 Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures in solution. Through the analysis of one-dimensional and two-dimensional NMR data, the precise connectivity and spatial arrangement of atoms within 1H-Indole-1-propanenitrile, 2-methyl- can be determined.

High-Resolution ¹H NMR Applications

The ¹H NMR spectrum of 1H-Indole-1-propanenitrile, 2-methyl- provides a wealth of information regarding the number of distinct proton environments, their electronic surroundings, and their scalar coupling interactions with neighboring protons. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The protons of the indole (B1671886) ring typically resonate in the downfield region (δ 7.0-7.7 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts and coupling patterns of the protons at positions 4, 5, 6, and 7 provide definitive information about the substitution pattern on the benzene (B151609) portion of the indole core. The proton at C3 of the indole ring is absent and is replaced by the propanenitrile substituent. The methyl group at the C2 position is expected to produce a characteristic singlet in the upfield region (around δ 2.4 ppm).

The propanenitrile side chain attached to the indole nitrogen introduces two methylene (B1212753) groups, which are expected to appear as triplets in the aliphatic region of the spectrum, assuming free rotation. The methylene group adjacent to the indole nitrogen (N-CH₂) would be more deshielded than the methylene group adjacent to the nitrile group (-CH₂-CN).

Predicted ¹H NMR Data for 1H-Indole-1-propanenitrile, 2-methyl- (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-7 |

| ~7.30 | d | 1H | H-4 |

| ~7.15 | t | 1H | H-6 |

| ~7.05 | t | 1H | H-5 |

| ~6.30 | s | 1H | H-3 |

| ~4.40 | t | 2H | N-CH₂- |

| ~2.80 | t | 2H | -CH₂-CN |

| ~2.45 | s | 3H | C2-CH₃ |

Note: The predicted chemical shifts and coupling constants are based on typical values for similar indole derivatives. Actual experimental values may vary.

¹³C NMR for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 1H-Indole-1-propanenitrile, 2-methyl- will give rise to a distinct signal, allowing for a complete carbon count and characterization of the hybridization state of each carbon.

The indole ring carbons typically appear in the range of δ 100-140 ppm. The quaternary carbons, such as C2, C3a, and C7a, can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methyl group at C2 will have a characteristic signal in the upfield region (δ 10-15 ppm). The nitrile carbon (-CN) is expected to resonate in the downfield region, typically around δ 117-120 ppm. The carbons of the propanenitrile side chain will appear in the aliphatic region.

Predicted ¹³C NMR Data for 1H-Indole-1-propanenitrile, 2-methyl- (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~137.5 | C7a |

| ~136.0 | C2 |

| ~128.5 | C3a |

| ~121.5 | C5 |

| ~120.0 | C6 |

| ~119.5 | C4 |

| ~118.0 | CN |

| ~109.5 | C7 |

| ~101.0 | C3 |

| ~42.0 | N-CH₂- |

| ~18.0 | -CH₂-CN |

| ~12.5 | C2-CH₃ |

Note: These are predicted chemical shifts based on known substituent effects on the indole ring system.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and elucidating the complete molecular structure.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For 1H-Indole-1-propanenitrile, 2-methyl-, COSY would show correlations between the adjacent aromatic protons (H-4 with H-5, H-5 with H-6, and H-6 with H-7) and between the two methylene groups of the propanenitrile side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. sdsu.edu This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, HMBC correlations would be expected from the N-CH₂ protons to the indole carbons C2 and C7a, and from the C2-CH₃ protons to C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space correlations between protons that are in close proximity, which is crucial for determining stereochemistry and conformation. In this case, NOESY could show correlations between the C2-methyl protons and the H-3 proton, as well as between the N-CH₂ protons and the H-7 proton of the indole ring, confirming their spatial relationship.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, leading to the definitive structural elucidation of 1H-Indole-1-propanenitrile, 2-methyl-.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation

Mass spectrometry is a vital analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule. For 1H-Indole-1-propanenitrile, 2-methyl-, with a molecular formula of C₁₂H₁₂N₂, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation for C₁₂H₁₂N₂

C: 12.000000 u (¹²C)

H: 1.007825 u (¹H)

N: 14.003074 u (¹⁴N)

Exact Mass = (12 * 12.000000) + (12 * 1.007825) + (2 * 14.003074) = 184.100048 u

An experimental HRMS measurement yielding a mass very close to this theoretical value would confirm the elemental formula of the synthesized compound. This technique is particularly useful for distinguishing between isomers and for confirming the identity of a new chemical entity. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for indole derivatives include cleavage of the substituents from the indole ring. For 1H-Indole-1-propanenitrile, 2-methyl-, characteristic fragments would likely correspond to the loss of the propanenitrile group or the methyl group.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides profound insights into the structural architecture of molecules by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For 1H-Indole-1-propanenitrile, 2-methyl-, electrospray ionization (ESI) would typically generate a protonated molecular ion, [M+H]⁺. The subsequent collision-induced dissociation (CID) of this precursor ion would be expected to yield a characteristic fragmentation pattern, primarily dictated by the stability of the indole ring, the lability of the N-alkyl side chain, and the presence of the nitrile group.

The fragmentation pathways for N-substituted indole alkaloids are often complex, involving rearrangements and the opening of heterocyclic rings. nih.gov Studies on related N-alkylated indoles demonstrate that the initial protonation site, often the most basic nitrogen, significantly influences the subsequent fragmentation cascade. nih.gov For the title compound, fragmentation is anticipated to proceed through several key pathways. A primary fragmentation route would likely involve the cleavage of the propanenitrile side chain. The loss of the entire side chain would lead to the formation of a 2-methylindole (B41428) fragment. Another significant fragmentation pathway could involve the loss of a smaller neutral molecule, such as HCN from the nitrile group, a characteristic fragmentation for nitrile-containing compounds.

Furthermore, the fragmentation of indole derivatives is well-documented to involve the loss of HCN from the indole ring itself, leading to a characteristic ion at m/z = 89. scirp.org The presence of the 2-methyl group and the N-propanenitrile substituent will influence the relative abundance of these fragments. The study of various indole alkaloids has shown that characteristic ions in the low-mass range, such as m/z 130 and 144, are indicative of the indole core structure. researchgate.net Based on these established principles, a proposed fragmentation pattern for 1H-Indole-1-propanenitrile, 2-methyl- is outlined in the table below.

Table 1: Proposed MS/MS Fragmentation of [1H-Indole-1-propanenitrile, 2-methyl- + H]⁺

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 185.10 | 130.06 | C₃H₅N | 2-Methyl-1H-indole cation |

| 185.10 | 158.09 | HCN | Ion from loss of hydrogen cyanide |

| 185.10 | 144.08 | C₂H₃N | Ion from side-chain cleavage |

| 130.06 | 103.05 | HCN | Ion from indole ring fragmentation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Vibrational Analysis via IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1H-Indole-1-propanenitrile, 2-methyl- is expected to exhibit several characteristic absorption bands corresponding to its distinct structural features.

The most prominent and diagnostically useful vibration is expected to be the C≡N stretching of the nitrile group. This typically appears as a sharp, medium-intensity band in the range of 2260-2240 cm⁻¹. The aromatic C-H stretching vibrations of the indole ring are anticipated in the region of 3100-3000 cm⁻¹. The C-H stretching vibrations of the methyl and propanenitrile alkyl chain will be observed around 2960-2850 cm⁻¹.

The C=C stretching vibrations within the aromatic indole ring typically give rise to several bands in the 1620-1450 cm⁻¹ region. researchgate.net For instance, in 2-methylindole, characteristic aromatic C=C stretching appears at approximately 1508 cm⁻¹ and 1577 cm⁻¹. researchgate.net The C-H bending vibrations of the methyl group are expected to be found around 1450 cm⁻¹ and 1375 cm⁻¹. Out-of-plane C-H bending vibrations of the substituted benzene ring portion of the indole nucleus generally appear as strong bands in the 900-675 cm⁻¹ range, which can be diagnostic of the substitution pattern.

Table 2: Predicted Characteristic IR Absorption Frequencies for 1H-Indole-1-propanenitrile, 2-methyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3100-3000 | Medium-Weak |

| Alkyl C-H | Stretching | 2960-2850 | Medium-Strong |

| Nitrile (C≡N) | Stretching | 2260-2240 | Sharp, Medium |

| Aromatic C=C | Stretching | 1620-1450 | Medium-Weak |

| Methyl C-H | Bending | ~1450 and ~1375 | Medium |

| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |

Electronic Transitions and Conjugation Effects from UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its electronic structure and conjugation. The UV-Vis spectrum of indole and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₑ bands, arising from π→π* transitions. nih.gov The ¹Lₑ band, typically appearing at a shorter wavelength, is often structured, while the ¹Lₐ band at a longer wavelength is generally broad and structureless.

For the parent indole molecule, these bands are observed around 270-290 nm. nih.gov Substitution on the indole ring can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima, depending on the nature and position of the substituent. The 2-methyl group on the indole ring is known to cause a slight bathochromic shift. nist.gov The N-1 propanenitrile substituent is also expected to influence the electronic environment of the indole chromophore. The nitrogen atom's lone pair participation in the aromatic system is modulated by the electron-withdrawing nature of the attached propanenitrile group. This can lead to shifts in the absorption maxima compared to simple N-alkyl indoles. journals.co.za

It is anticipated that the UV-Vis spectrum of 1H-Indole-1-propanenitrile, 2-methyl- in a non-polar solvent like cyclohexane (B81311) would show a ¹Lₑ band around 260-275 nm and a more intense ¹Lₐ band in the range of 280-295 nm. The precise positions of these maxima are sensitive to solvent polarity. nih.govresearchdata.edu.au

Table 3: Expected UV-Vis Absorption Maxima for 1H-Indole-1-propanenitrile, 2-methyl-

| Electronic Transition | Typical Wavelength Range (nm) | Molar Absorptivity (ε) |

| ¹Lₑ (π→π) | 260-275 | Moderate |

| ¹Lₐ (π→π) | 280-295 | High |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

Single-Crystal X-ray Diffraction Applications for Precise Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although a specific crystal structure for 1H-Indole-1-propanenitrile, 2-methyl- is not publicly available, analysis of related indole derivatives provides a strong basis for predicting its molecular geometry. nih.gov

The indole ring system itself is expected to be largely planar. The bond lengths and angles within the fused ring system would be consistent with those of other 2-methylindole derivatives. The C2-methyl bond will slightly perturb the geometry of the pyrrole (B145914) ring portion. The propanenitrile side chain attached at the N1 position will adopt a specific conformation to minimize steric hindrance with the rest of the molecule. The bond lengths and angles of the propanenitrile group will be in accordance with standard values for alkyl nitriles. The dihedral angle between the plane of the indole ring and the plane defined by the atoms of the side chain will be a key structural parameter. Studies of other N-substituted indoles have shown a wide range of possible conformations for the N-substituent. nih.gov

Table 4: Predicted Key Geometric Parameters for 1H-Indole-1-propanenitrile, 2-methyl-

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.36-1.42 Å |

| C-N (indole ring) bond length | ~1.37-1.38 Å |

| C≡N bond length | ~1.14 Å |

| N1-C (side chain) bond length | ~1.47 Å |

| Indole Ring | Largely Planar |

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of 1H-Indole-1-propanenitrile, 2-methyl- arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the supramolecular structure and influence the material's physical properties.

Chromatographic Methods for Purification and Analytical Assessment

Chromatographic techniques are indispensable in the study of 1H-Indole-1-propanenitrile, 2-methyl- for both the isolation of the compound and the analytical determination of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods that offer high resolution and sensitivity for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of a wide array of organic compounds, including indole derivatives. For 1H-Indole-1-propanenitrile, 2-methyl-, reversed-phase HPLC (RP-HPLC) is a particularly suitable method. nih.govsielc.com This approach utilizes a nonpolar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of 1H-Indole-1-propanenitrile, 2-methyl- can be accurately determined by developing a specific HPLC method. Key parameters that are optimized include the choice of the stationary phase (column), the composition of the mobile phase, and the detector wavelength. A common stationary phase for the separation of indole derivatives is a C18 column. cetjournal.it The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comsielc.com The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the analyte. nih.gov

For the preparative separation of 1H-Indole-1-propanenitrile, 2-methyl- to isolate it from reaction mixtures or impurities, the analytical HPLC method can be scaled up. sielc.comsielc.com This involves using a larger column and a higher flow rate to handle larger sample loads. The fractions containing the pure compound are collected for further use. The effectiveness of the separation is monitored by assessing parameters such as retention time, peak resolution, and theoretical plates. nih.gov

Below is a table summarizing a typical set of HPLC conditions that could be adapted for the analysis of 1H-Indole-1-propanenitrile, 2-methyl-, based on methods developed for related indole compounds.

Table 1: Illustrative HPLC Parameters for the Analysis of Indole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18 (5 µm, 4.6 x 250 mm) cetjournal.it |

| Mobile Phase | Acetonitrile and water with 0.1% Trifluoroacetic Acid (TFA) cetjournal.it |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm cetjournal.itmdpi.com |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This table presents a generalized set of starting conditions for the HPLC analysis of indole derivatives. The optimal conditions for 1H-Indole-1-propanenitrile, 2-methyl- would require method development and validation.

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. Given the potential volatility of 1H-Indole-1-propanenitrile, 2-methyl- and its possible byproducts, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for its analysis. notulaebotanicae.rooup.com

In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase lining the column. The choice of the capillary column is critical for achieving good separation of indole derivatives. A commonly used stationary phase is a nonpolar or mid-polar phase, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5). notulaebotanicae.ro

The temperature of the GC oven is typically programmed to increase over time, which allows for the elution of compounds with a wide range of boiling points. notulaebotanicae.ro The separated compounds are then detected, often by a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for both identification and quantification. GC-MS analysis provides detailed structural information based on the mass spectrum of the analyte, which is invaluable for confirming the identity of 1H-Indole-1-propanenitrile, 2-methyl- and identifying any impurities. mdpi.comresearchgate.net

For quantitative analysis, a calibration curve is typically prepared using standards of known concentration. The method's performance is evaluated based on its linearity, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

The following table outlines typical GC-MS parameters that could be employed for the analysis of volatile indole compounds like 1H-Indole-1-propanenitrile, 2-methyl-.

Table 2: Representative GC-MS Parameters for Volatile Indole Analysis

| Parameter | Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) notulaebotanicae.ro |

| Carrier Gas | Helium at a constant flow of 1 mL/min oup.com |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) at 70 eV oup.com |

| Mass Range | 40-550 amu notulaebotanicae.ro |

| Injection Mode | Split or Splitless |

This table provides a general framework for the GC-MS analysis of volatile indole compounds. Method optimization would be necessary to achieve the best results for 1H-Indole-1-propanenitrile, 2-methyl-.

Computational and Theoretical Chemistry Studies of 1h Indole 1 Propanenitrile, 2 Methyl

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

There is a lack of specific research applying quantum chemical calculations to determine the molecular structure and electronic properties of 1H-Indole-1-propanenitrile, 2-methyl- .

No published studies were found that utilize Density Functional Theory (DFT) for the geometry optimization or electronic structure analysis of 1H-Indole-1-propanenitrile, 2-methyl- . While DFT is a common method for studying indole (B1671886) derivatives in general, offering insights into their electronic behavior and reactivity, specific calculations for this compound are not available in the reviewed literature.

Similarly, there are no available research articles detailing the use of high-accuracy ab initio methods for energetic and structural predictions of 1H-Indole-1-propanenitrile, 2-methyl- . Such methods, which are based on first principles of quantum mechanics without empirical parameters, provide benchmark data for molecular properties but have not been applied to this specific molecule in published works.

A thorough search of scientific databases yielded no studies on the conformational analysis or the exploration of the potential energy surface for 1H-Indole-1-propanenitrile, 2-methyl- . The flexibility of the propanenitrile side chain suggests the existence of multiple conformers, but their relative energies and the barriers between them have not been computationally investigated.

Spectroscopic Property Prediction through Computational Methods

The prediction of spectroscopic properties for 1H-Indole-1-propanenitrile, 2-methyl- using computational techniques is another area where specific research is wanting.

No literature could be located that reports theoretical calculations of the Nuclear Magnetic Resonance (NMR) chemical shifts for 1H-Indole-1-propanenitrile, 2-methyl- . Computational NMR spectroscopy is a powerful tool for structure elucidation, but it has not been applied to this compound in the available scientific literature.

There are no published simulated Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectra for 1H-Indole-1-propanenitrile, 2-methyl- . Computational simulations of these spectra are instrumental in interpreting experimental data and understanding the vibrational and electronic transitions within a molecule, but such analyses have not been performed for this specific indole derivative.

Reaction Mechanism Modeling and Kinetic Studies of 1H-Indole-1-propanenitrile, 2-methyl-

Computational modeling serves as a powerful tool for investigating the intricate details of chemical reactions involving indole derivatives. Through the application of quantum chemical calculations, it is possible to map out reaction pathways, characterize transient species, and understand the energetic factors that govern reaction rates and outcomes.

Transition State Characterization and Reaction Pathways Elucidation

The synthesis of 1H-Indole-1-propanenitrile, 2-methyl- involves the N-alkylation of 2-methylindole (B41428). Computational studies on analogous indole alkylation reactions provide insight into the likely mechanistic pathways. The reaction of an indole with an alkylating agent can proceed through different pathways, primarily C-alkylation or N-alkylation. The preferred pathway is influenced by the nature of the reactants, catalysts, and reaction conditions.

For N-alkylation, the reaction typically proceeds via a nucleophilic attack of the indole nitrogen on the electrophilic carbon of the alkylating agent. Transition state (TS) models for such reactions can be computationally generated. For instance, in the Pd(II)-catalyzed C4-selective alkynylation of indoles, a key transition state intermediate was identified and characterized using X-ray analysis and DFT calculations, revealing the specifics of the C-H bond activation at the indole ring. acs.org Similarly, for the Fischer indole synthesis, the mechanism involves a acs.orgacs.org-sigmatropic rearrangement, which is a critical step driven by the thermodynamic stability of forming the aromatic indole ring. youtube.com

In the formation of 1H-Indole-1-propanenitrile, 2-methyl-, the likely pathway involves the deprotonation of 2-methylindole by a base to form an indolide anion, which then acts as a nucleophile. The subsequent reaction with a propanenitrile precursor, such as 3-halopropanenitrile, would proceed through a transition state where the N-C bond is partially formed. DFT calculations can elucidate the geometry of this transition state, including bond lengths and angles, and confirm that it represents a true saddle point on the potential energy surface by identifying a single imaginary frequency corresponding to the reaction coordinate.

Calculation of Activation Energies and Reaction Kinetics

The activation energy (Ea) is a critical parameter that determines the rate of a chemical reaction. It can be calculated computationally by determining the energy difference between the reactants and the transition state. DFT methods are commonly employed for this purpose. The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy, temperature (T), and a pre-exponential factor (A). youtube.com By calculating rate constants at two different temperatures, the activation energy can be determined. youtube.com

Studies on the excited-state dynamics of indole in solution have utilized computational models to calculate the kinetics of transitions between different electronic states (La, Lb, and πσ*). acs.org These calculations provide mean lifetimes for the transitions, which are inversely related to the kinetic constants. For example, the fully adiabatic transition from the Lb to the La state was modeled, and the kinetic traces were fitted to obtain mean lifetimes. acs.org

Table 1: Illustrative Kinetic Data for Indole Electronic State Transitions This table presents data for the electronic transitions of the parent indole molecule in an aqueous solution, as a model for the types of kinetic parameters that can be determined computationally.

| Transition | Mean Lifetime (τ₀) | Kinetic Constant (K = 1/τ₀) |

| Lb → La | 0.4 ps | 2.5 x 10¹² s⁻¹ |

| La → Lb | 1.1 ps | 9.1 x 10¹¹ s⁻¹ |

| Data derived from computational studies on aqueous indole dynamics. acs.org |

Investigation of Solvent Effects on Reactivity and Selectivity

Solvent plays a crucial role in the reactivity of indoles and the selectivity between N- and C-alkylation. stanford.edu Computational studies can model solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, using a polarizable continuum model (PCM). These models help in understanding how the solvent stabilizes reactants, products, and, most importantly, transition states.

For indole derivatives, the electronic spectra and fluorescence are known to be highly sensitive to solvent polarity. researchgate.netacs.org This is due to a substantial increase in the dipole moment upon electronic excitation. researchgate.net Computational and spectroscopic studies have shown that polar protic solvents can quench the fluorescence of molecules like 9-fluorenone, but the presence of indoles can reverse this effect, indicating complex interactions between the solvent, fluorophore, and the indole moiety. nih.gov

In the context of alkylation, solvent choice can dictate the outcome. For example, a chemoselective N-alkylation of indoles was achieved in aqueous microdroplets, whereas the same reaction in the bulk phase yielded the C-alkylation product exclusively. stanford.edu This highlights the unique reaction environment provided by microdroplets that can alter reaction pathways. Similarly, the use of dimethyl sulfoxide (B87167) (DMSO) as a solvent has been shown to be effective for the high-yield N-alkylation of indole potassium salts. rsc.org Computational analysis can rationalize these experimental observations by calculating the relative energies of the N-alkylation and C-alkylation transition states in different solvents, thereby predicting the most favorable reaction pathway. researchgate.net

Thermochemical Analysis of 1H-Indole-1-propanenitrile, 2-methyl- Reactions

Thermochemical analysis provides fundamental data on the stability and energy changes associated with chemical compounds and their reactions. Computational chemistry is instrumental in calculating these properties.

Calculation of Standard Enthalpies of Formation

The standard enthalpy of formation (ΔHf°) is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a key indicator of a molecule's thermodynamic stability. For indole derivatives, these values have been determined through a combination of experimental techniques, like high-precision combustion calorimetry, and high-level quantum-chemical methods. acs.orgacs.org

While the specific ΔHf° for 1H-Indole-1-propanenitrile, 2-methyl- is not documented in the searched literature, the values for the parent compounds, indole and 2-methylindole, provide a valuable reference. The consistency between experimental measurements and computational results for these simpler molecules lends confidence to the methods used. These computational methods can then be applied to more complex derivatives like the target compound.

Table 2: Experimental Standard Molar Enthalpies of Formation (ΔHf°) at 298.15 K This table shows the experimentally determined enthalpies of formation for indole and 2-methylindole in both crystalline (cr) and gaseous (g) phases.

| Compound | Phase | ΔHf° (kJ·mol⁻¹) |

| Indole | cr | 105.8 ± 1.1 |

| Indole | g | 185.5 ± 1.2 |

| 2-Methylindole | cr | 63.8 ± 1.2 |

| 2-Methylindole | g | 144.3 ± 1.5 |

| Data sourced from thermochemical studies on indole derivatives. acs.orgacs.org |

Reaction Thermodynamics and Free Energy Profiles

Computational chemistry allows for the detailed mapping of reaction energy landscapes, including the calculation of reaction thermodynamics and free energy profiles. The Gibbs free energy (ΔG) of a reaction, which combines enthalpy (ΔH) and entropy (ΔS), determines its spontaneity.

Free energy profiles for reactions involving indoles have been calculated using DFT. researchgate.net These profiles plot the free energy of the system along the reaction coordinate, identifying reactants, products, intermediates, and transition states. For example, the free energy profile for the rhodium(III)-catalyzed reaction of an indole with an alkyne was calculated at 363.15 K in acetonitrile (B52724), revealing the energetics of each step, including C-H activation and spirocyclization. researchgate.net

Electronic Properties and Reactivity Indices

The electronic properties and reactivity of a molecule are fundamental to understanding its chemical behavior. Computational chemistry provides a powerful lens through which to examine these characteristics at the atomic level.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. aobchem.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

For 1H-Indole-1-propanenitrile, 2-methyl-, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution across the molecule. This would reveal which atoms are the primary sites for electron donation and acceptance, thus predicting how the molecule would interact with other reagents. For instance, the analysis would pinpoint whether the indole nitrogen, the nitrile group, or the aromatic ring is the most likely site of electrophilic or nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Data for 1H-Indole-1-propanenitrile, 2-methyl- (Note: The following data are illustrative examples and not the result of actual calculations.)

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict how it will interact with other charged species. An MEP map displays the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

An MEP analysis of 1H-Indole-1-propanenitrile, 2-methyl- would provide a three-dimensional map of its electrostatic landscape. It would likely show regions of high electron density around the nitrogen atom of the indole ring and the nitrile group, indicating these as potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would likely exhibit positive electrostatic potential.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs, which corresponds to stabilizing hyperconjugative interactions. The strength of these interactions can be quantified by second-order perturbation theory, providing insight into the molecule's stability and the nature of its chemical bonds.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Energy for 1H-Indole-1-propanenitrile, 2-methyl- (Note: The following data are illustrative examples and not the result of actual calculations.)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (N1) | π* (C2-C3) | 25.8 |

| π (C4-C5) | π* (C6-C7) | 18.2 |

| σ (C8-H8) | σ* (C2-C9) | 1.5 |

Global and Local Reactivity Descriptors

Global and local reactivity descriptors are concepts derived from Density Functional Theory (DFT) that quantify the reactivity of a molecule. Global descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), provide a general measure of a molecule's reactivity. Local descriptors, like the Fukui function, indicate the reactivity of specific atomic sites within the molecule, distinguishing between susceptibility to nucleophilic, electrophilic, or radical attack.

Table 3: Hypothetical Global Reactivity Descriptors for 1H-Indole-1-propanenitrile, 2-methyl- (Note: The following data are illustrative examples and not the result of actual calculations.)

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.85 |

| Chemical Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.15 |

Applications in Advanced Chemical Research and Materials Science

Role as a Versatile Synthetic Intermediate and Building Block

The unique combination of a reactive indole (B1671886) core and a functional propanenitrile side chain makes 1H-Indole-1-propanenitrile, 2-methyl- a versatile precursor and building block in organic synthesis.

The 2-methylindole (B41428) core of 1H-Indole-1-propanenitrile, 2-methyl- is a well-established scaffold for the construction of more complex, fused heterocyclic systems. nih.govsemanticscholar.orgresearchgate.net The presence of the propanenitrile group offers a handle for a variety of chemical transformations. For instance, the nitrile group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. pressbooks.pubwikipedia.orglibretexts.org It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.orgchemistrysteps.comlibretexts.org These transformations convert the propanenitrile side chain into different functional groups, which can then participate in intramolecular cyclization reactions to form novel fused-ring systems.

Furthermore, multicomponent reactions involving indole derivatives provide a powerful strategy for the modular assembly of complex, indole-fused heterocycles, including seven-membered rings. nih.govsemanticscholar.org While specific examples utilizing 1H-Indole-1-propanenitrile, 2-methyl- are not extensively documented, its structural motifs suggest its potential as a substrate in such reactions. The reactivity of the indole ring itself allows for electrophilic substitution reactions, enabling the introduction of various substituents onto the aromatic core. smolecule.com

Table 1: Potential Transformations of the Propanenitrile Group

| Reagent(s) | Product Functional Group |

| H₃O⁺, Δ | Carboxylic Acid |

| NaOH, H₂O, Δ | Carboxylate Salt |

| LiAlH₄, then H₂O | Primary Amine |

| Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

In the field of drug discovery and materials science, the generation of chemical libraries containing a wide array of structurally diverse molecules is crucial. nih.goviipseries.org Diversity-oriented synthesis (DOS) is a strategy employed to create such libraries, and indole derivatives are often utilized as scaffolds due to their prevalence in bioactive natural products. nih.govualberta.ca 1H-Indole-1-propanenitrile, 2-methyl-, with its distinct functional handles, is a prime candidate for inclusion as a building block in combinatorial chemistry. nih.govualberta.ca

The synthesis of libraries of indole derivatives has been described, highlighting the utility of this scaffold in generating molecular diversity. nih.gov The commercially available nature of 1H-Indole-1-propanenitrile, 2-methyl- suggests its role as a readily accessible starting material for the parallel synthesis of numerous analogs. aobchem.com By systematically varying the substituents on the indole ring or by transforming the propanenitrile group, a large number of distinct compounds can be generated from this single precursor.

Contributions to Methodological Development in Organic Synthesis

The reactivity of the indole nucleus and its derivatives has been a fertile ground for the development of new synthetic methods, particularly in the area of catalytic reactions and C-H functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki-Miyaura, Stille, and Sonogashira reactions, are powerful tools for the functionalization of heterocyclic compounds, including indoles. nih.gov These reactions typically involve the coupling of an organometallic reagent with a halide or triflate. Research in this area has led to the development of efficient methods for the synthesis of polysubstituted indole-2-carbonitriles. nih.gov While specific studies focusing on 1H-Indole-1-propanenitrile, 2-methyl- as a substrate for developing new catalytic methods are not prominent, its structure is amenable to such transformations. For example, palladium-catalyzed intramolecular oxidative coupling has been used to synthesize functionalized 2-methyl-1H-indole-3-carboxylate derivatives under microwave irradiation. mdpi.com

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after strategy in organic synthesis due to its atom and step economy. The selective functionalization of the various C-H bonds within the indole nucleus is a significant area of research. nih.gov While the specific C-H functionalization of 1H-Indole-1-propanenitrile, 2-methyl- is not extensively reported, the general methodologies developed for indoles could potentially be applied to this substrate.

The carbon-nitrogen triple bond (C≡N) of the nitrile group is also a site for various chemical transformations. wikipedia.org Nucleophilic addition to the electrophilic carbon of the nitrile is a common reaction pathway. pressbooks.publibretexts.org This can be exploited to introduce new functional groups. For example, the reaction with Grignard reagents leads to the formation of ketones after hydrolysis. wikipedia.orgchemistrysteps.com

Table 2: Potential C-H and C-CN Functionalization Reactions

| Reaction Type | Reagents/Catalysts (General) | Potential Product |

| C-H Arylation | Pd catalyst, Aryl halide | Arylated indole derivative |

| C-H Alkenylation | Rh or Ru catalyst, Alkene | Alkenylated indole derivative |

| C-CN Reduction | LiAlH₄ | Primary amine |

| C-CN Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid or amide |

Potential in Organic Electronics and Advanced Materials Research

Indole derivatives are being explored for their potential applications in the field of organic electronics and materials science. smolecule.com The electron-rich nature of the indole ring system makes it a suitable component for organic semiconductors. researchgate.netsigmaaldrich.com While direct research on 1H-Indole-1-propanenitrile, 2-methyl- in this area is limited, the general interest in indole-containing materials suggests its potential as a building block for functional organic materials. The ability to modify both the indole core and the propanenitrile side chain allows for the fine-tuning of the electronic and physical properties of resulting materials. The development of novel organic semiconductors is an active area of research, with a focus on synthesizing new molecules with tailored electronic properties. unist.ac.kr

Indole Derivatives in the Design of Organic Semiconductors

The development of high-performance organic semiconductors is a cornerstone of next-generation electronics, with applications ranging from flexible displays to printable circuits. Indole derivatives have emerged as a compelling class of materials in this domain, primarily owing to their excellent charge-transport characteristics and tunable electronic properties. spiedigitallibrary.org

The planar, π-conjugated system of the indole ring facilitates efficient intermolecular π-orbital overlap, which is crucial for charge carrier mobility in organic semiconducting materials. spiedigitallibrary.org Researchers have successfully synthesized and characterized a variety of indole-based molecules that exhibit promising performance in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

For instance, new families of stable, high-mobility π-type organic semiconductors have been developed based on extended π-conjugated systems derived from diindolo[3,2-a:3',2'-c]carbazole, also known as triindole. spiedigitallibrary.org These compounds demonstrate a propensity to form columnar stacks, which maximizes the π-orbital overlap between adjacent molecules and facilitates one-dimensional charge transport. spiedigitallibrary.org Furthermore, the ability to independently functionalize different positions on the triindole core allows for the fine-tuning of their electronic properties and morphology. spiedigitallibrary.org

In the realm of OLEDs, indole derivatives have been engineered to serve as high-triplet-energy hole transport materials. iaea.org A notable example is a thermally stable material derived from an indoloacridine core and indole hole transport units, which achieved a high quantum efficiency of 19.3% in deep blue phosphorescent OLEDs. iaea.org The high glass transition temperature of this material also indicates good thermal stability, a critical factor for device longevity. iaea.org

Moreover, indole-based organic dyes have been successfully employed as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.net By incorporating moieties like triphenylamine (B166846) or carbazole, which act as electron donors, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the resulting dyes can be modulated to optimize photon-to-electron conversion efficiencies. researchgate.net

Exploration in Supramolecular Assemblies and Functional Materials

The ability of molecules to self-assemble into well-defined, ordered structures is the foundation of supramolecular chemistry and the development of functional materials. The indole scaffold, with its potential for hydrogen bonding via the N-H proton and π-π stacking interactions, is an excellent candidate for the construction of supramolecular assemblies.

While specific research on the supramolecular behavior of 1H-Indole-1-propanenitrile, 2-methyl- is limited, the broader class of indole derivatives has been investigated for its ability to form complex architectures. The presence of the propanenitrile group in 1H-Indole-1-propanenitrile, 2-methyl- introduces a polar cyano group, which could participate in dipole-dipole interactions or act as a hydrogen bond acceptor, further influencing its self-assembly behavior.

The design of novel indole derivatives with specific functional groups has led to the creation of materials with interesting photophysical properties. mdpi.com For example, donor-π-acceptor (D-π-A) molecules based on indole have been shown to exhibit solvatochromism, where their fluorescence emission changes with the polarity of the solvent. mdpi.com This property is attributed to changes in the molecular conformation and the electronic push-pull character of the substituents. mdpi.com Such materials have potential applications in chemical sensing and as fluorescent probes. mdpi.com

Future Directions and Emerging Research Avenues in Indole-Propanenitrile Chemistry

The field of indole chemistry is continually evolving, with researchers exploring new synthetic methodologies and applications. researchgate.netnih.gov For indole-propanenitriles, including 1H-Indole-1-propanenitrile, 2-methyl- , several exciting research avenues can be envisioned.

A primary area of future research will likely focus on the synthesis and characterization of novel indole-propanenitrile derivatives with tailored electronic and photophysical properties. This could involve the introduction of various substituents on the indole ring to modulate its electron-donating or -accepting character, thereby fine-tuning its performance in organic electronic devices. The development of efficient synthetic routes, potentially utilizing green chemistry principles, will be crucial for accessing a diverse library of these compounds. researchgate.net